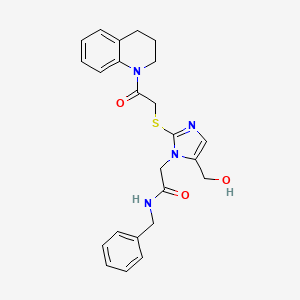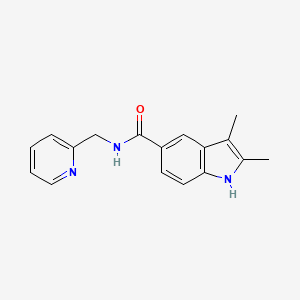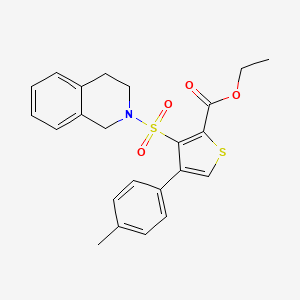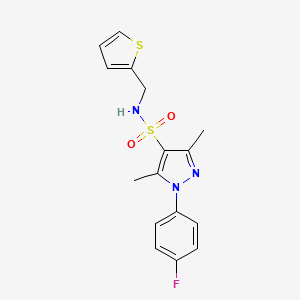
N-benzyl-2-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE is a complex organic compound that features a unique structure combining a benzyl group, a tetrahydroquinoline moiety, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the desired substituents.
Introduction of the Tetrahydroquinoline Moiety: This step involves the synthesis of the tetrahydroquinoline derivative, which can be achieved through cyclization reactions.
Coupling Reactions: The final step involves coupling the imidazole and tetrahydroquinoline derivatives with a benzyl group under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE can be compared with other similar compounds, such as:
Benzimidazoles: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Quinoline Derivatives: Used in the treatment of malaria and other infectious diseases.
Imidazole Derivatives: Known for their use in antifungal medications and as building blocks in organic synthesis.
The uniqueness of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE lies in its combined structural features, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C24H26N4O3S |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
N-benzyl-2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H26N4O3S/c29-16-20-14-26-24(28(20)15-22(30)25-13-18-7-2-1-3-8-18)32-17-23(31)27-12-6-10-19-9-4-5-11-21(19)27/h1-5,7-9,11,14,29H,6,10,12-13,15-17H2,(H,25,30) |
InChI-Schlüssel |
GLSUSODNTKUOEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=CC=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266831.png)
![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266834.png)
![N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11266841.png)


![3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11266870.png)
![Methyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B11266876.png)
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266881.png)


![N-(3-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266888.png)
![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-phenylacetamide](/img/structure/B11266890.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide](/img/structure/B11266913.png)
